

Inactivation of Enkephalins by Metallopeptidases: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enkephalin(1-3)*

Cat. No.: *B1682048*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the enzymatic inactivation of enkephalins by metallopeptidases. Enkephalins, endogenous opioid pentapeptides, play a crucial role in nociception, mood regulation, and autonomic function. Their signaling is tightly regulated by rapid degradation in the synaptic cleft by a series of metallopeptidases. Understanding the mechanisms of this inactivation is paramount for the development of novel analgesics and therapeutic agents that potentiate endogenous opioid signaling.

Key Metallopeptidases in Enkephalin Inactivation

Four primary zinc-dependent metallopeptidases have been identified as the key players in the inactivation of enkephalins:

- Neprilysin (NEP), also known as neutral endopeptidase or enkephalinase, is a membrane-bound enzyme that cleaves enkephalins at the Gly³-Phe⁴ bond.[\[1\]](#)[\[2\]](#)
- Aminopeptidase N (APN), also known as CD13, is a membrane-bound ectopeptidase that removes the N-terminal tyrosine residue (Tyr¹) from enkephalins.[\[1\]](#)[\[3\]](#)
- Dipeptidyl Peptidase 3 (DPP3) is a cytosolic zinc exopeptidase that cleaves the Gly¹-Gly² bond of enkephalins.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Carboxypeptidase A6 (CPA6) is an extracellular matrix-bound enzyme that removes the C-terminal amino acid (Phe⁵, Leu⁵, or Met⁵).[\[8\]](#)[\[9\]](#)

The concerted action of these peptidases ensures the rapid termination of enkephalin signaling. Inhibition of these enzymes, particularly NEP and APN, has been shown to produce significant analgesic effects by increasing the bioavailability of endogenous enkephalins.[\[1\]](#)

Quantitative Data: Enzyme Kinetics and Inhibition

The following tables summarize the available quantitative data for the interaction of metallopeptidases with enkephalins and their inhibitors.

Table 1: Kinetic Parameters for Enkephalin Degradation

Enzyme	Substrate	K _m (μM)	k _{cat} (min ⁻¹)	k _{cat} /K _m (μM ⁻¹ min ⁻¹)	Source
Neprilysin (Wild-Type)	[D-Ala ² ,Leu ⁵]enkephalin	23 ± 4	2800 ± 300	122	[10]
Neprilysin (R717M Mutant)	[D-Ala ² ,Leu ⁵]enkephalin	20 ± 5	21 ± 2	1.0	[10]
Aminopeptidase N	Met-enkephalin	Not available	Not available	Not available	
Dipeptidyl Peptidase 3	Leu-enkephalin	Not available	Not available	Not available	
Carboxypeptidase A6	Met-enkephalin / Leu-enkephalin	Not available	Not available	Not available	[8]

Note: Specific kinetic parameters for the degradation of natural enkephalins by APN, DPP3, and CPA6 were not readily available in the surveyed literature. The data for Neprilysin was obtained using a synthetic analog.

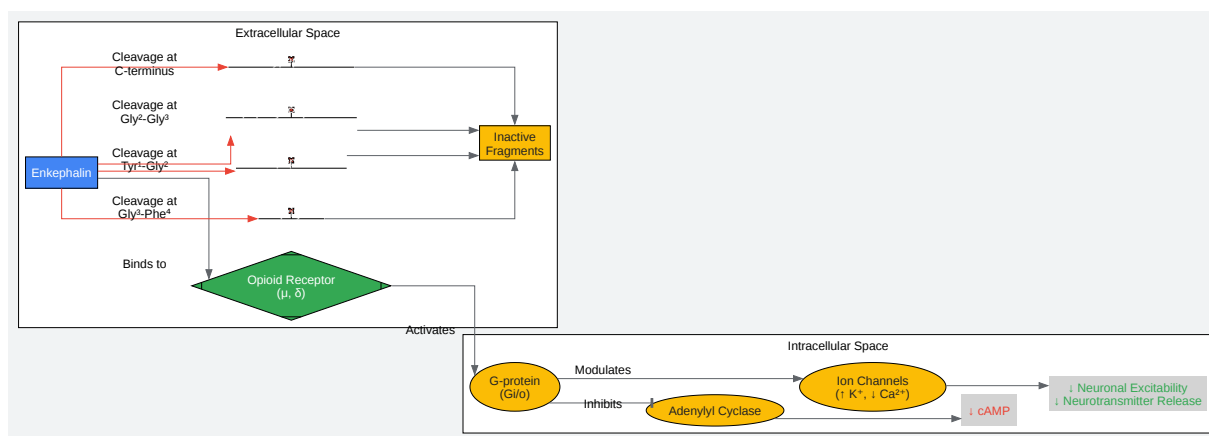
Table 2: Inhibitory Constants (K_i and IC₅₀) of Metallopeptidase Inhibitors

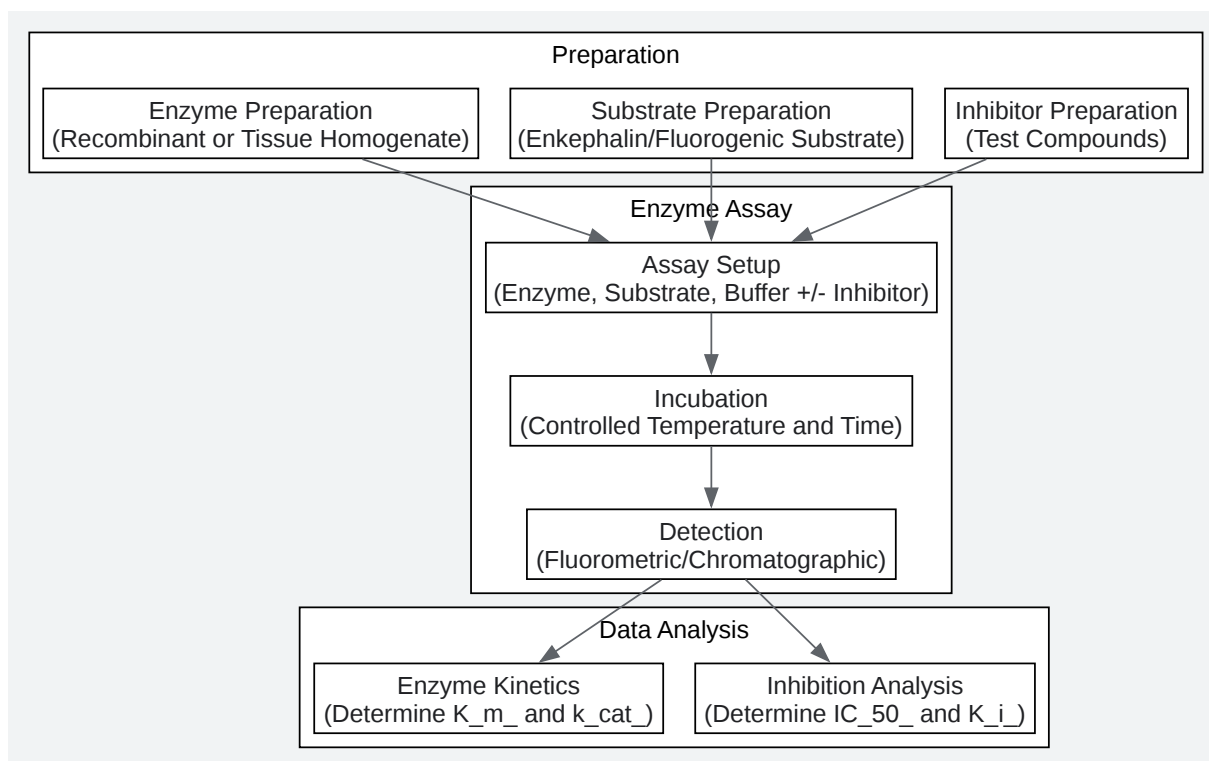
Enzyme	Inhibitor	K _i (nM)	IC ₅₀ (nM)	Source
Neprilysin	Thiorphan	4.7	1.8 - 4.7	[11]
Neprilysin	Phosphoramidon	-	34	
Aminopeptidase N	Bestatin	60 - 4100	5	[2][5]
Aminopeptidase N	Amastatin	19	-	[5]
Dipeptidyl Peptidase 3	Tynorphin	4.3	-	[5]
Dipeptidyl Peptidase 3	Spinorphin	-	-	[5]
Carboxypeptidase A6	Not available	Not available	Not available	

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Enkephalins exert their effects by binding to and activating opioid receptors, primarily the μ - and δ -opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release, resulting in analgesia. The inactivation of enkephalins by metallopeptidases terminates this signaling cascade.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Substrate Specificity of Human Carboxypeptidase A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 3. Methionine enkephalin is hydrolyzed by aminopeptidase N on CD4+ and CD8+ spleen T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and Functional Characterization of E. coli Aminopeptidase N: A New Role as a 6-Monoacetylmorphine Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting high circulating dipeptidyl peptidase 3 in circulatory failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of carboxypeptidase A6, an extracellular matrix peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxypeptidases in disease: Insights from peptidomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. researchgate.net [researchgate.net]
- 11. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Inactivation of Enkephalins by Metallopeptidases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682048#inactivation-of-enkephalins-by-metallopeptidases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com